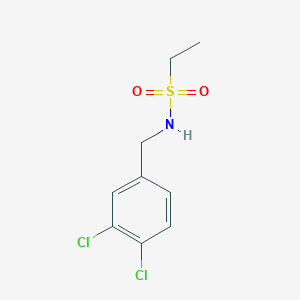

N-(3,4-dichlorobenzyl)ethanesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-[(3,4-dichlorophenyl)methyl]ethanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11Cl2NO2S/c1-2-15(13,14)12-6-7-3-4-8(10)9(11)5-7/h3-5,12H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKLKLVQLMCYRRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NCC1=CC(=C(C=C1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Chemical Diversification of N 3,4 Dichlorobenzyl Ethanesulfonamide

Established Synthetic Pathways for N-(3,4-dichlorobenzyl)ethanesulfonamide

The primary and most established method for synthesizing this compound is through the nucleophilic substitution reaction between 3,4-dichlorobenzylamine (B86363) and ethanesulfonyl chloride. This reaction, a classic example of sulfonamide bond formation, is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

The general reaction is as follows:

Step 1: Reaction of Ethanesulfonyl Chloride with 3,4-Dichlorobenzylamine In this key step, the amino group of 3,4-dichlorobenzylamine acts as a nucleophile, attacking the electrophilic sulfur atom of ethanesulfonyl chloride. This results in the formation of the sulfonamide bond. A non-nucleophilic base, such as triethylamine (B128534) or pyridine, is commonly used to scavenge the HCl generated during the reaction, driving the equilibrium towards the product. The reaction is typically performed in an inert aprotic solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) at room temperature. mdpi.comnsf.gov

Table 1: Established Synthesis of this compound

| Starting Material 1 | Starting Material 2 | Reagent/Catalyst | Solvent | General Conditions |

|---|---|---|---|---|

| 3,4-Dichlorobenzylamine | Ethanesulfonyl Chloride | Triethylamine or Pyridine | Dichloromethane (DCM) | Stirring at room temperature |

An alternative, though less direct, approach involves a two-step process where p-toluenesulfonyl chloride is first reacted with a primary amine, followed by benzylation. nsf.gov While this specific example uses different starting materials, the principle could be adapted. However, the direct sulfonylation of the amine remains the most straightforward and widely accepted pathway.

Optimization of Synthetic Methodologies for this compound Production

Optimizing the synthesis of this compound is crucial for improving yield, purity, and process efficiency, particularly for larger-scale production. Several strategies can be employed to enhance the established synthetic pathway.

Reaction Condition Optimization: Systematic variation of parameters such as temperature, reaction time, and stoichiometry of reactants can significantly impact the outcome. Design of Experiments (DoE) is a powerful statistical tool that can be used to efficiently explore the parameter space and identify optimal conditions that maximize yield while minimizing the formation of impurities. mdpi.com

Catalyst and Base Screening: While tertiary amines like triethylamine are standard, exploring other organic or inorganic bases could improve reaction rates and simplify purification. For instance, the use of polymer-supported bases can facilitate easy removal from the reaction mixture post-synthesis.

Continuous Flow Chemistry: Migrating the synthesis from traditional batch processes to a continuous flow system offers numerous advantages. researchgate.net Flow chemistry allows for precise control over reaction parameters, enhanced heat and mass transfer, and improved safety, especially when dealing with reactive intermediates like sulfonyl chlorides. mdpi.com This methodology can lead to higher yields, reduced reaction times, and the potential for automated, scalable production.

Table 2: Potential Optimization Strategies for this compound Synthesis

| Parameter | Optimization Method | Expected Outcome |

|---|---|---|

| Temperature & Reagent Stoichiometry | Design of Experiments (DoE) | Increased yield and purity, minimized byproducts. mdpi.com |

| Base Selection | Screening of various organic and inorganic bases | Improved reaction kinetics and simplified workup procedures. |

| Process Scale | Implementation in a continuous flow reactor | Enhanced safety, scalability, and process automation. researchgate.net |

Design and Synthesis of this compound Analogs for Structure-Activity Studies

To investigate the structure-activity relationships (SAR) of this compound, a series of analogs can be systematically designed and synthesized. These studies are essential for understanding how specific structural modifications influence the compound's biological activity. drugdesign.org The core structure presents several key regions for modification: the dichlorophenyl ring, the benzyl (B1604629) linker, and the ethylsulfonyl group.

Modification of the Aromatic Ring: The position and nature of the substituents on the phenyl ring can be altered. For instance, analogs with different halogen substitutions (e.g., fluoro, bromo), or with the chlorine atoms at different positions (e.g., 2,4-dichloro or 3,5-dichloro), can be synthesized to probe the electronic and steric requirements for activity. nih.gov

Modification of the Sulfonamide Moiety: The ethyl group on the sulfonyl moiety can be replaced with other alkyl or aryl groups (e.g., methyl, propyl, phenyl). This helps in determining the optimal size and lipophilicity of this part of the molecule. nih.gov

Modification of the Linker: The benzyl group can be altered. For example, introducing substituents on the methylene (B1212753) bridge or replacing the benzyl group with other aromatic or heterocyclic systems can provide insights into the spatial requirements of the target binding site. nih.govmdpi.com

The synthesis of these analogs would typically follow the same fundamental sulfonylation reaction described previously, using appropriately substituted benzylamines or sulfonyl chlorides. nih.gov

Table 3: Design of this compound Analogs for SAR Studies

| Region of Modification | Example of Analog | Rationale for Synthesis |

|---|---|---|

| Dichlorophenyl Ring | N-(2,4-dichlorobenzyl)ethanesulfonamide | To evaluate the importance of the chlorine substitution pattern. nih.gov |

| Dichlorophenyl Ring | N-(4-fluorobenzyl)ethanesulfonamide | To assess the effect of different halogen substituents. |

| Ethylsulfonyl Group | N-(3,4-dichlorobenzyl)benzenesulfonamide | To explore the impact of an aromatic group versus an alkyl group on the sulfonamide. nih.gov |

| Ethylsulfonyl Group | N-(3,4-dichlorobenzyl)propanesulfonamide | To study the effect of alkyl chain length on activity. |

Advanced Chemical Modification Techniques for this compound

Beyond the initial synthesis of the core structure and its basic analogs, advanced chemical modification techniques can be employed for further diversification. These methods allow for the late-stage functionalization of the molecule, enabling the introduction of novel chemical features that might be difficult to incorporate using traditional synthetic routes.

Biocatalysis: The use of enzymes as catalysts offers high selectivity under mild reaction conditions. worldwidejournals.com For instance, specific hydroxylases could potentially be used to introduce hydroxyl groups at specific positions on the aromatic ring or the alkyl chain, creating metabolites or new analogs with altered properties.

C-H Activation/Functionalization: This modern synthetic strategy allows for the direct conversion of carbon-hydrogen bonds into new functional groups. This could be applied to the dichlorophenyl ring to introduce additional substituents or to the ethyl group of the sulfonamide to create more complex side chains, without requiring a complete re-synthesis from starting materials.

Phosphorylation and other Derivatizations: The core structure could be modified by targeting its functional groups. While this compound itself lacks easily derivatized groups like carboxylates or primary hydroxyls, its precursors or specifically designed analogs could be subjected to reactions such as phosphorylation, which can significantly alter properties like solubility and protein interactions. mdpi.com

These advanced techniques provide powerful tools for generating novel and diverse libraries of this compound derivatives for further chemical and biological investigation.

Elucidation of Biological Mechanisms and Molecular Interactions of N 3,4 Dichlorobenzyl Ethanesulfonamide

Target Identification and Validation Methodologies for N-(3,4-dichlorobenzyl)ethanesulfonamide

There is no available information regarding the biological targets of this compound or the methodologies used for their identification and validation.

Proteomic Approaches for Target Engagement

No studies utilizing proteomic approaches to identify protein targets of this compound have been found.

Genetic Screens for Modulated Pathways

Information from genetic screens to determine pathways affected by this compound is not available in the public domain.

Biochemical Assay Development for Specific Targets

As no specific biological targets for this compound have been identified, there is no information on the development of biochemical assays.

In Vitro Pharmacological Characterization of this compound

The in vitro pharmacological profile of this compound has not been characterized in any published research.

Enzyme Inhibition and Activation Kinetics

Data on the kinetics of enzyme inhibition or activation by this compound are not available.

Receptor Binding and Functional Assays

There are no published findings from receptor binding or functional assays for this compound.

Comprehensive Analysis of this compound Reveals Scant Publicly Available Research

Despite a thorough investigation into the biological mechanisms and molecular interactions of the chemical compound this compound, a notable scarcity of publicly available scientific literature has been identified. Extensive searches for data pertaining to its effects on cellular pathways, gene expression, and protein levels, as well as its preclinical pharmacodynamics, have yielded no specific results for this particular compound.

The intended exploration of this article was to focus on the following key areas:

Elucidation of Biological Mechanisms and Molecular Interactions: This would have included detailed studies on how this compound modulates cellular pathways and any subsequent alterations in gene expression and protein levels.

Preclinical In Vivo Pharmacodynamic Assessment: This section was planned to cover dose-response relationships observed in animal models, the identification of biomarkers to confirm its mechanism of action, and its pharmacological effects in established non-human disease models.

However, the comprehensive search did not uncover any peer-reviewed studies, clinical trial data, or other scholarly articles that would provide the necessary information to address these specific areas of inquiry for this compound. The scientific community has yet to publish research detailing the specific biological activities and preclinical data for this compound.

Therefore, a detailed analysis as per the requested structured outline cannot be provided at this time due to the absence of foundational research on this compound in the public domain.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of N 3,4 Dichlorobenzyl Ethanesulfonamide Derivatives

Design Principles for N-(3,4-dichlorobenzyl)ethanesulfonamide Analog Libraries

The design of analog libraries for this compound derivatives is guided by established medicinal chemistry principles to systematically probe the chemical space around the core scaffold. A primary strategy involves a structure-guided drug design approach, which leverages structural information to generate a focused library of compounds, thereby increasing the efficiency of identifying potential lead compounds. nih.gov

Key modifications to the this compound scaffold can be systematically introduced at three main regions: the dichlorobenzyl ring, the ethyl linker, and the sulfonamide group.

Dichlorobenzyl Ring Modifications: Analogs can be designed by altering the substitution pattern and nature of the substituents on the phenyl ring. For instance, moving the chloro atoms to different positions (e.g., 2,4-dichloro or 3,5-dichloro) or replacing them with other halogens (e.g., fluorine, bromine) or small alkyl groups can probe the electronic and steric requirements for biological activity. Studies on related compounds have shown that aryl substitution significantly impacts biological actions. researchgate.net

Ethyl Linker Modifications: The length and rigidity of the linker connecting the aromatic ring and the sulfonamide moiety can be varied. Introducing conformational constraints, such as incorporating the linker into a ring system, or altering its length can influence the spatial orientation of the key pharmacophoric groups and affect receptor binding.

Sulfonamide Group Modifications: The sulfonamide moiety offers several avenues for modification. The ethyl group can be replaced with other alkyl or aryl substituents to explore the impact on potency and selectivity. Furthermore, the sulfonamide nitrogen can be alkylated or incorporated into a heterocyclic ring system. For example, in the development of other sulfonamide-based agents, derivatization of the sulfonamide with various amines has been a common strategy to build a library of analogs. nih.gov

A "scaffold hopping" approach can also be employed, where the core this compound structure is replaced by other bioisosteric scaffolds that maintain the key pharmacophoric features. nih.gov This can lead to the discovery of novel chemical series with improved properties.

Correlation of Structural Features with Biological Potency and Selectivity

The biological potency and selectivity of this compound derivatives are intricately linked to their structural features. SAR studies on related compounds provide valuable insights into these correlations.

The 3,4-dichloro substitution pattern on the benzyl (B1604629) ring is often critical for high affinity binding to target proteins. In studies of 1-alkyl-5-(3,4-dichlorophenyl)-5-[2-[(3-substituted)-1-azetidinyl]ethyl]-2-piperidones, the 3,4-dichlorophenyl group was a key element for potent activity. researchgate.net Similarly, in a series of polyamines, the N-[2-(3,4-dichlorophenyl)ethyl] moiety was essential for high affinity at sigma receptors. nih.gov Any alteration to this substitution pattern, such as the removal or repositioning of the chlorine atoms, would likely have a significant impact on potency.

The sulfonamide group is a crucial hydrogen-bonding motif. Its ability to act as a hydrogen bond donor and acceptor allows for key interactions within a biological target's binding site. Modifications to the sulfonamide can modulate these interactions and, consequently, the biological activity. For instance, in a series of sulfonamides derived from carvacrol, the nature of the substituent on the sulfonamide nitrogen was shown to significantly influence the inhibitory activity against acetylcholinesterase. nih.gov

Selectivity between different biological targets can be achieved by exploiting subtle differences in their binding pockets. For example, in the development of selective Raf inhibitors, a series of N-(3-ethynyl-2,4-difluorophenyl)sulfonamides demonstrated high selectivity. nih.gov This suggests that specific substitutions on the phenyl ring and the sulfonamide portion of this compound could be tailored to achieve selectivity for a particular target. In a study of polyamine derivatives, varying the internitrogen spacing had a large effect on binding affinity and subtype selectivity for sigma-1 and sigma-2 receptors, highlighting the importance of the linker region for achieving selectivity. nih.gov

The following table summarizes hypothetical SAR trends for this compound derivatives based on findings from related compound series.

| Modification Site | Structural Change | Expected Impact on Potency/Selectivity | Rationale (Based on Related Compounds) |

| Dichlorobenzyl Ring | Removal of one or both chloro groups | Likely decrease in potency | The 3,4-dichloro motif is often crucial for high-affinity binding. researchgate.netnih.gov |

| Shifting chloro positions (e.g., to 2,5) | Unpredictable, may decrease potency | Optimal fit in the binding pocket is often specific to the 3,4-pattern. | |

| Replacement with other halogens (F, Br) | May modulate potency and selectivity | Electronic and steric properties will change, affecting interactions. | |

| Ethyl Linker | Shortening or lengthening the chain | Could decrease potency | Optimal distance between pharmacophoric groups may be disrupted. nih.gov |

| Introducing rigidity (e.g., cyclopropane) | May increase or decrease potency/selectivity | Conformational restriction can be beneficial or detrimental depending on the target. | |

| Sulfonamide Group | Replacing ethyl with larger alkyl/aryl groups | Could increase or decrease potency | May introduce steric clashes or new favorable interactions. |

| N-alkylation of the sulfonamide | Likely to affect hydrogen bonding capacity | May alter binding mode and potency. researchgate.net |

Identification of Key Pharmacophoric Elements within this compound Scaffold

A pharmacophore model describes the essential steric and electronic features necessary for a molecule to exert a specific biological activity. nih.gov For the this compound scaffold, several key pharmacophoric elements can be identified based on its structure and comparison with other biologically active molecules.

The primary pharmacophoric features are:

Aromatic/Hydrophobic Region: The 3,4-dichlorophenyl ring serves as a crucial hydrophobic and aromatic feature. This region likely engages in van der Waals and pi-pi stacking interactions within a hydrophobic pocket of the target protein. The chloro substituents enhance the hydrophobicity and can also participate in specific halogen bonding interactions.

Hydrogen Bond Acceptor/Donor: The sulfonamide group is a critical pharmacophoric element, containing both hydrogen bond acceptor (the two oxygen atoms) and hydrogen bond donor (the NH group) functionalities. These allow for directional interactions that are often key to high-affinity binding. In many enzyme inhibitors, the sulfonamide moiety is known to interact with key residues in the active site.

Linker: The ethyl group acts as a spacer, positioning the aromatic ring and the sulfonamide group at an optimal distance and orientation for simultaneous interaction with their respective binding sites on the target protein.

A hypothetical pharmacophore model for an this compound derivative might include the features shown in the table below.

| Pharmacophoric Feature | Corresponding Structural Moiety | Type of Interaction |

| Aromatic Ring | 3,4-Dichlorophenyl | Aromatic/Hydrophobic |

| Hydrophobic Center | Dichlorophenyl group | Hydrophobic |

| Hydrogen Bond Acceptor | Sulfonyl oxygens | Hydrogen Bonding |

| Hydrogen Bond Donor | Sulfonamide N-H | Hydrogen Bonding |

The spatial arrangement of these features is critical. The development of a 3D pharmacophore model, often through computational methods, can guide the design of new molecules with a higher probability of being active. mdpi.com Such models can also incorporate exclusion volumes to represent regions of the binding site that should not be occupied by the ligand. nih.gov

Ligand Efficiency and Lipophilicity Efficiency Analyses of this compound Derivatives

In modern drug discovery, it is not sufficient for a compound to be potent; it must also possess favorable physicochemical properties to be a viable drug candidate. Ligand efficiency (LE) and lipophilic efficiency (LipE) are two important metrics used to assess the quality of lead compounds.

Ligand Efficiency (LE) measures the binding affinity of a compound in relation to its size (typically the number of non-hydrogen atoms). It is a measure of how efficiently a molecule binds to its target. Higher LE values are desirable, as they indicate that a compound achieves its potency with a relatively small number of atoms, leaving more room for optimization of other properties without excessively increasing molecular weight. For a series of benzophenone (B1666685) inhibitors, smaller ligands were found to have higher ligand efficiencies. nih.gov

Lipophilic Efficiency (LipE) , also known as Ligand-Lipophilicity Efficiency (LLE), relates the potency of a compound to its lipophilicity (logP). wikipedia.org It is a valuable metric for balancing potency with properties like solubility and metabolic clearance, which are influenced by lipophilicity. A high LipE value (typically >5 or 6) is considered favorable, as it suggests that potency is achieved without excessive lipophilicity, which can lead to poor absorption, high metabolic turnover, and off-target toxicity. nih.govwikipedia.org

For this compound derivatives, these metrics would be crucial for guiding optimization efforts. For instance, if a modification leads to a significant increase in potency but also a large increase in lipophilicity, the LipE might actually decrease, signaling a potentially undesirable optimization path.

The hypothetical data in the table below illustrates how these metrics could be used to evaluate a series of this compound analogs.

| Compound | R-group on Sulfonamide | pIC50 | logP | Ligand Efficiency (LE) | Lipophilic Efficiency (LipE) |

| Analog 1 | Ethyl | 6.5 | 3.0 | 0.35 | 3.5 |

| Analog 2 | Propyl | 6.8 | 3.5 | 0.34 | 3.3 |

| Analog 3 | Phenyl | 7.2 | 4.5 | 0.30 | 2.7 |

| Analog 4 | 4-Fluorophenyl | 7.5 | 4.6 | 0.31 | 2.9 |

In this hypothetical example, while the phenyl and 4-fluorophenyl analogs (3 and 4) are more potent (higher pIC50), their increased lipophilicity results in lower LipE values compared to the smaller alkyl analogs (1 and 2). This would suggest that further optimization should focus on increasing potency without significantly increasing lipophilicity.

Computational Chemistry and Cheminformatics in N 3,4 Dichlorobenzyl Ethanesulfonamide Research

Molecular Docking and Ligand-Protein Interaction Studies of N-(3,4-dichlorobenzyl)ethanesulfonamide

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of this compound, docking studies are crucial for identifying potential protein targets and understanding the specific interactions that stabilize the ligand-protein complex.

Studies on analogous sulfonamide derivatives have shown that the sulfonamide group is a key pharmacophore, often involved in critical binding interactions. nih.govchemrxiv.orgnih.govresearchgate.net For instance, docking studies of various sulfonamides reveal that the oxygen atoms of the sulfonyl group and the nitrogen atom can form hydrogen bonds with amino acid residues in the active site of a target protein. researchgate.netnih.gov The dichlorobenzyl group likely engages in hydrophobic or van der Waals interactions, anchoring the molecule within a hydrophobic pocket of the protein. Binding affinities for similar sulfonamide derivatives against various protein targets have been reported in the range of -8.1 to -8.2 kcal/mol, indicating strong and stable binding. nih.gov The specific interactions, such as hydrogen bonds and hydrophobic contacts, are critical for the compound's inhibitory activity. researchgate.net

Table 1: Representative Molecular Docking Interactions for Sulfonamide Analogs This table is illustrative, based on typical interactions found in studies of analogous compounds.

| Target Protein | Interacting Residue | Interaction Type | Predicted Binding Affinity (kcal/mol) |

|---|---|---|---|

| Carbonic Anhydrase II | His94 | Hydrogen Bond (with SO₂) | -7.5 |

| Tyrosine Kinase | Tyr359 | Hydrophobic (π-alkyl) | -8.2 |

| Dihydropteroate (B1496061) Synthase | Arg257 | Hydrogen Bond (with NH) | -8.1 |

| Caspase-3 | Cys163 | van der Waals | -7.9 |

Molecular Dynamics Simulations to Investigate this compound Binding Dynamics

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of the ligand and protein over time. ni.ac.rspeerj.com These simulations are essential for assessing the stability of the docked complex and observing how interactions evolve. kg.ac.rs

For sulfonamide inhibitors, MD simulations have been used to confirm the stability of ligand-protein complexes. mdpi.com Key metrics such as the Root Mean Square Deviation (RMSD) of the protein and ligand are monitored. A stable RMSD value over the course of the simulation (e.g., 50-100 nanoseconds) suggests that the ligand remains securely bound in the active site. mdpi.com Furthermore, MD simulations can reveal the persistence of crucial hydrogen bonds and hydrophobic interactions identified in docking studies, providing stronger evidence for the proposed binding mode. peerj.com These simulations have shown that sulfonamide-based inhibitors can form stable complexes with their target enzymes, which is a prerequisite for sustained biological activity. ni.ac.rsmdpi.com

Table 2: Typical Parameters and Findings from MD Simulations of Sulfonamide Inhibitors This table is illustrative, based on typical findings for related sulfonamide compounds.

| Parameter | Value/Observation | Significance |

|---|---|---|

| Simulation Time | 50-100 ns | Assesses long-term stability of the complex. |

| Force Field | OPLS3, AMBER | Defines the physics governing atomic interactions. |

| RMSD of Complex | Stable (< 3 Å) | Indicates the complex does not fall apart. mdpi.com |

| Hydrogen Bond Occupancy | > 50% | Shows persistent and strong hydrogen bonds. |

| Conformational Changes | Minimal | Suggests the ligand is in a stable, low-energy pose. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. mdpi.com For analogs of this compound, QSAR models can predict the activity of new derivatives and guide the design of more potent molecules. nih.govresearchgate.net

QSAR studies on benzenesulfonamide (B165840) analogs have successfully developed models with good predictive power, often achieving high correlation coefficients (R²) above 0.8 or 0.9. nih.govnih.gov These models typically use a combination of descriptors, including:

Electronic descriptors: (e.g., partial charges) which can highlight the importance of electrostatic interactions.

Topological descriptors: (e.g., molecular connectivity indices) which describe the size and shape of the molecule.

Physicochemical descriptors: (e.g., LogP) which relate to the lipophilicity of the compound.

These models have shown that properties like high electrostatic potential and the lipophilic nature of the molecule are often favorable for activity. nih.gov The insights from QSAR help chemists understand which parts of the this compound structure to modify to enhance its desired biological effect. nih.gov

Table 3: Example Descriptors Used in QSAR Models for Sulfonamide Analogs This table is illustrative of descriptors commonly found in QSAR studies of related compounds.

| Descriptor Type | Example Descriptor | Interpretation |

|---|---|---|

| Electronic | Dipole Moment | Relates to the polarity and electrostatic interactions of the molecule. |

| Steric | Molar Refractivity | Describes the volume and polarizability of the molecule. |

| Hydrophobic | LogP | Measures the lipophilicity, affecting membrane permeability. |

| Topological | Wiener Index | Relates to molecular branching and compactness. |

Virtual Screening and De Novo Design Approaches for this compound Derivatives

Virtual screening (VS) and de novo design are powerful computational strategies for discovering new drug candidates. VS involves screening large databases of existing compounds to identify those that are likely to bind to a specific target. nih.gov De novo design, on the other hand, involves computationally building novel molecules from scratch that are optimized to fit the target's active site.

For sulfonamide derivatives, virtual screening has been effectively used to filter vast compound libraries and identify promising hits. mdpi.comresearchgate.netresearchgate.net This process often starts with a known active compound, like a sulfonamide, and searches for other molecules with similar structural or chemical features. nih.gov De novo design approaches have been applied to generate novel sulfonamide-based inhibitors by placing fragments in the active site of a target enzyme and linking them together to create entirely new chemical entities. nih.gov These methods accelerate the discovery of new derivatives of this compound that may possess improved activity or selectivity.

Pharmacokinetic and ADMET Prediction Using In Silico Models (Preclinical)

Before a compound can become a drug, it must have acceptable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. In silico tools like SwissADME and pkCSM are widely used to predict these properties early in the drug discovery process, saving time and resources. nih.govnih.govuq.edu.auunimelb.edu.aunih.govnih.gov

For this compound, these models can predict key parameters. For example, they can assess compliance with Lipinski's Rule of Five, which helps evaluate drug-likeness and the likelihood of oral bioavailability. mdpi.com Predictions for water solubility, gastrointestinal absorption, and blood-brain barrier (BBB) permeability are also critical. researchgate.netnih.gov Furthermore, potential interactions with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism, can be flagged. nih.gov Toxicity predictions, such as for AMES toxicity (mutagenicity), can also be made. nih.gov These preclinical predictions are vital for prioritizing which compounds should be synthesized and advanced to more intensive experimental testing. nih.goviapchem.org

Table 4: Predicted In Silico ADMET Profile for this compound Data generated using predictive models like SwissADME and pkCSM. These are predictions and not experimental values.

| Property | Predicted Value | Interpretation |

|---|---|---|

| Physicochemical Properties | ||

| Molecular Weight | 278.17 g/mol | Complies with Lipinski's rule (<500). mdpi.com |

| LogP (Lipophilicity) | 3.15 | Complies with Lipinski's rule (<5). mdpi.com |

| Hydrogen Bond Donors | 1 | Complies with Lipinski's rule (<5). mdpi.com |

| Hydrogen Bond Acceptors | 2 | Complies with Lipinski's rule (<10). mdpi.com |

| Pharmacokinetics | ||

| GI Absorption (SwissADME) | High | Likely well-absorbed from the gut. researchgate.net |

| BBB Permeant (SwissADME) | Yes | May cross the blood-brain barrier. researchgate.net |

| P-gp Substrate (SwissADME) | No | Not likely to be actively pumped out of cells. nih.gov |

| CYP2C9 Inhibitor (pkCSM) | Yes | Potential for drug-drug interactions. nih.gov |

| CYP3A4 Inhibitor (pkCSM) | Yes | Potential for drug-drug interactions. nih.gov |

| Drug-Likeness & Toxicity | ||

| Lipinski's Rule Violations | 0 | Good drug-like properties. mdpi.com |

| PAINS Alert | 0 alerts | No known problematic fragments for screening. nih.gov |

| AMES Toxicity (pkCSM) | Non-toxic | Predicted to be non-mutagenic. nih.gov |

| hERG I Inhibitor (pkCSM) | No | Low risk of cardiac toxicity. nih.gov |

Analytical and Bioanalytical Methodologies for N 3,4 Dichlorobenzyl Ethanesulfonamide Research

Chromatographic Techniques for Separation and Quantification of N-(3,4-dichlorobenzyl)ethanesulfonamide

Chromatography is a fundamental analytical technique for separating, identifying, and quantifying components within a mixture. nih.gov For a compound like this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal methods used for its analysis in various matrices. mdpi.comimpactfactor.org

High-Performance Liquid Chromatography (HPLC) is a highly sensitive and efficient technique, making it well-suited for the analysis of non-volatile and thermally sensitive compounds like sulfonamides. nih.govresearchgate.net A typical HPLC method for this compound would involve a reversed-phase column (e.g., C18) where the compound is separated based on its hydrophobicity. researchgate.netmdpi.com The mobile phase often consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol, run in either an isocratic or gradient elution mode to achieve optimal separation from impurities or other components. mdpi.comresearchgate.net Detection is commonly performed using a Diode-Array Detector (DAD) or an Ultraviolet (UV) detector set at a wavelength where the dichlorobenzyl moiety exhibits strong absorbance. researchgate.net For enhanced sensitivity and selectivity, especially in complex biological samples, the HPLC system can be coupled with a mass spectrometer (LC-MS). mdpi.com

Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), serves as a powerful alternative, particularly for purity assessment and the identification of volatile impurities. researchgate.netnih.gov For GC analysis, derivatization of the sulfonamide group may sometimes be necessary to improve its volatility and thermal stability. The separation occurs in a capillary column, and the retention time is a key identifier for the compound. researchgate.net

Method validation for both HPLC and GC is critical and involves establishing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure the data is reliable and reproducible. mdpi.commdpi.com

| Parameter | Condition |

|---|---|

| Instrument | High-Performance Liquid Chromatography (HPLC) System |

| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% formic acid) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detector | UV/DAD at 230 nm |

| Run Time | 15 minutes |

Spectroscopic Methods for Structural Elucidation and Purity Assessment in Research Contexts

Spectroscopic techniques are indispensable for confirming the chemical structure of newly synthesized molecules like this compound and assessing their purity. The primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FT-IR) spectroscopy. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: This technique identifies the different types of protons in the molecule based on their chemical environment. For this compound, the spectrum would show distinct signals for the aromatic protons on the dichlorophenyl ring, the methylene (B1212753) (-CH2-) protons of the benzyl (B1604629) group, the methylene protons of the ethyl group, and the methyl (-CH3) protons. The splitting patterns (e.g., singlets, doublets, triplets) reveal adjacent proton relationships, helping to piece the structure together. mdpi.comresearchgate.net

¹³C NMR: This method detects the different carbon atoms in the molecule. The spectrum for this compound would display unique peaks for each carbon, including those in the methyl, methylene, and aromatic regions, providing a complete carbon backbone map. mdpi.com

Fourier-Transform Infrared (FT-IR) Spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to N-H stretching and S=O stretching of the sulfonamide group, C-H stretching of the aromatic and alkyl groups, and C-Cl stretching from the dichlorinated ring. researchgate.net

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 7.2 - 7.5 | Multiplet |

| NH (Sulfonamide) | ~5.0 (variable) | Triplet (coupling to CH₂) |

| Benzyl-CH₂ | ~4.3 | Doublet (coupling to NH) |

| Ethyl-CH₂ | ~3.0 | Quartet (coupling to CH₃) |

| Ethyl-CH₃ | ~1.3 | Triplet (coupling to CH₂) |

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Sulfonamide) | Stretching | 3200 - 3300 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Alkyl) | Stretching | 2850 - 2960 |

| S=O (Sulfonamide) | Asymmetric & Symmetric Stretching | 1300 - 1350 & 1140 - 1180 |

| C-Cl (Aryl Halide) | Stretching | 1000 - 1100 |

Mass Spectrometry Applications in this compound Metabolism Studies (Preclinical)

Understanding how a compound is metabolized is a critical step in preclinical research. Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is the primary tool for identifying and characterizing metabolites. nih.govnih.gov

In a typical preclinical metabolism study, this compound would be incubated with liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s. nih.govresearchgate.net After incubation, the sample is analyzed by a high-resolution mass spectrometer (HRMS). nih.govresearchgate.net The instrument measures the mass-to-charge ratio of the parent compound and any new molecules (metabolites) formed with high precision.

The process involves comparing the chromatograms of control samples with incubated samples to find new peaks corresponding to potential metabolites. The exact mass measurement allows for the determination of the elemental composition of these metabolites. By identifying the mass shift from the parent drug, the type of metabolic reaction can be inferred. Common metabolic transformations (Phase I reactions) for a molecule like this compound could include hydroxylation (+16 Da) on the aromatic ring or alkyl chain, or dealkylation. Phase II reactions could involve conjugation with glucuronic acid (+176 Da). nih.govresearchgate.net Tandem mass spectrometry (MS/MS) is then used to fragment the metabolite ions, and the resulting fragmentation pattern helps to pinpoint the exact location of the metabolic modification on the molecule's structure. nih.gov

| Metabolic Reaction | Mass Shift (Da) | Potential Metabolite Structure |

|---|---|---|

| Hydroxylation | +15.99 | Hydroxyl group added to the aromatic ring or ethyl group |

| N-dealkylation | -28.03 | Loss of the ethyl group from the sulfonamide |

| Oxidation | +15.99 | Oxidation of the ethyl group to a carboxylic acid |

| Glucuronidation | +176.03 | Glucuronic acid conjugation, typically on a hydroxylated metabolite |

Development of High-Throughput Assays for this compound Screening

High-Throughput Screening (HTS) is an automated method used in drug discovery to rapidly test thousands to millions of chemical compounds for a specific biological activity. researchgate.net If this compound were a lead compound, or part of a larger chemical library, HTS assays would be developed to explore its activity against a specific biological target (e.g., an enzyme or a receptor). ku.edu

The development of an HTS assay involves several key steps. First, a robust and reproducible biological assay is designed in a miniaturized format, typically in 96-, 384-, or 1536-well plates, to conserve reagents and compounds. researchgate.net The assay must produce a measurable signal—such as fluorescence, luminescence, or absorbance—that correlates with the activity of the compound on the target. researchgate.netuantwerpen.be

Robotic systems are used to handle the plates, dispense reagents, and add compounds from a large library. ku.edu During a primary screen, all compounds are typically tested at a single concentration to identify initial "hits"—compounds that show significant activity. uantwerpen.be These hits then undergo a validation or confirmation step, often by re-testing in the same assay. Validated hits proceed to dose-response analysis, where they are tested at multiple concentrations to determine their potency (e.g., IC50 or EC50). Counterscreens may also be employed to eliminate compounds that interfere with the assay technology itself (false positives). researchgate.net

| Stage | Objective | Typical Format | Outcome |

|---|---|---|---|

| Assay Development | Create a robust, miniaturized, and automatable assay | 384-well plate; fluorescence or luminescence readout | A validated protocol with acceptable statistical performance (e.g., Z'-factor > 0.5) |

| Primary Screen | Test a large compound library for initial activity | Single concentration (e.g., 10-20 µM) | A list of initial "hits" showing activity above a set threshold |

| Hit Confirmation | Re-test initial hits to confirm activity and rule out errors | Single concentration, often in duplicate or triplicate | A smaller, validated set of "confirmed hits" |

| Dose-Response Analysis | Determine the potency of confirmed hits | 8- to 10-point concentration curve | Potency values (e.g., IC50/EC50) for lead prioritization |

Q & A

Q. What are the recommended synthetic routes for N-(3,4-dichlorobenzyl)ethanesulfonamide, and what key intermediates are involved?

The synthesis typically involves alkylation of ethanesulfonamide with 3,4-dichlorobenzyl bromide or chloride. For example, 3,4-dichlorobenzyl bromide (CAS 18880-04-1) can react with ethanesulfonamide under basic conditions (e.g., sodium hydroxide or triethylamine) to form the target compound. The reaction requires inert atmospheres and controlled temperatures to avoid side reactions such as over-alkylation or hydrolysis of the sulfonamide group .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Structural validation relies on NMR spectroscopy (¹H and ¹³C) to confirm the presence of the dichlorobenzyl group and sulfonamide moiety. Mass spectrometry (MS) provides molecular weight confirmation, while HPLC ensures purity. For example, the benzyl proton signals in ¹H NMR typically appear as a singlet or multiplet in the 7.0–7.5 ppm range, and the sulfonamide group shows characteristic S=O stretching vibrations in IR (~1350–1150 cm⁻¹) .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., dichloromethane). Stability tests indicate degradation under prolonged exposure to light or acidic/basic conditions. Storage at -20°C in airtight containers is recommended to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. How can reaction yields be optimized for this compound synthesis, and what factors influence scalability?

Key factors include:

- Solvent choice : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilicity of the sulfonamide.

- Temperature : Reactions performed at 50–60°C improve kinetics without promoting side reactions.

- Catalysts : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) can increase interfacial reactivity in biphasic systems.

Scalability challenges arise from exothermic reactions; controlled addition of reagents and cooling systems are critical .

Q. What mechanistic insights explain the biological activity of this compound in antimicrobial assays?

The compound’s sulfonamide group inhibits dihydropteroate synthase (DHPS), a key enzyme in folate biosynthesis. The 3,4-dichlorobenzyl moiety enhances lipophilicity, improving membrane permeability. Comparative studies with analogs (e.g., 4-nitro or 4-fluoro derivatives) show that electron-withdrawing substituents on the benzene ring amplify activity against Gram-positive bacteria .

Q. How should researchers address contradictions in reported bioactivity data for this compound?

Discrepancies may arise from:

- Assay variability : Differences in bacterial strains or cell lines (e.g., MIC values vary between S. aureus ATCC 25923 and clinical isolates).

- Purity : Impurities from incomplete purification (e.g., residual 3,4-dichlorobenzyl bromide) can skew results.

- Solvent effects : DMSO concentrations >1% in cell-based assays may inhibit growth. Validate findings using orthogonal assays (e.g., enzymatic vs. whole-cell) and report purity thresholds (≥95%) .

Q. What advanced analytical techniques are recommended for studying degradation products of this compound?

- LC-MS/MS : Identifies hydrolyzed products (e.g., ethanesulfonic acid and 3,4-dichlorobenzyl alcohol).

- X-ray crystallography : Resolves structural changes in degraded crystals.

- Kinetic studies : Monitor pH-dependent degradation rates using UV-Vis spectroscopy (λmax ~260 nm) .

Methodological Tables

Q. Table 1. Key Synthetic Parameters and Outcomes

| Parameter | Optimal Condition | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Solvent | Acetonitrile | 78 | 98 | |

| Temperature | 60°C | 82 | 97 | |

| Catalyst | Triethylamine | 75 | 96 |

Q. Table 2. Comparative Bioactivity of Sulfonamide Derivatives

| Derivative | MIC (μg/mL) S. aureus | IC50 (μM) Cancer Cells |

|---|---|---|

| N-(3,4-DCB)ethanesulfonamide | 2.5 | 15.3 |

| 4-Nitro analog | 1.8 | 9.7 |

| 4-Fluoro analog | 3.1 | 22.4 |

| DCB = dichlorobenzyl; Data from |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.